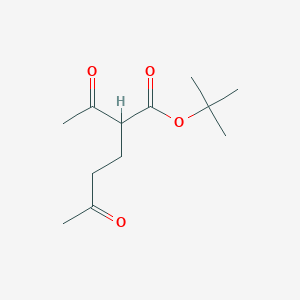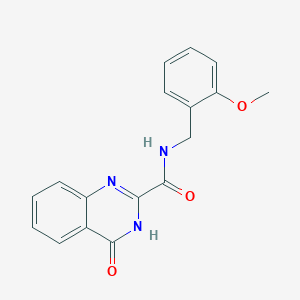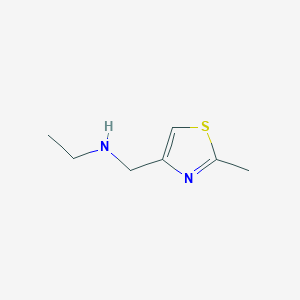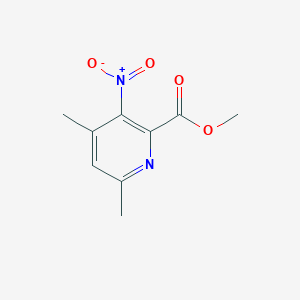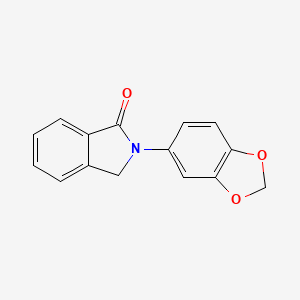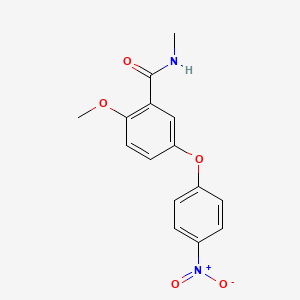
3-(Trifluoromethyl)-4-(morpholino)phenylboronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethyl)-4-(morpholino)phenylboronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a trifluoromethyl group, a morpholino group, and a boronic acid pinacol ester moiety. These functional groups contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-4-(morpholino)phenylboronic acid pinacol ester typically involves the following steps:
Formation of the Boronic Acid Intermediate: The initial step involves the formation of the boronic acid intermediate. This can be achieved through the reaction of 3-(trifluoromethyl)-4-(morpholino)phenylboronic acid with pinacol in the presence of a suitable catalyst.
Esterification: The boronic acid intermediate is then esterified with pinacol to form the desired pinacol ester. This reaction is typically carried out under mild conditions to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Trifluoromethyl)-4-(morpholino)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohol or other reduced forms.
Substitution: The trifluoromethyl and morpholino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
3-(Trifluoromethyl)-4-(morpholino)phenylboronic acid pinacol ester has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design and development.
Material Science: It is used in the development of advanced materials with unique properties.
Biological Research: The compound is studied for its interactions with biological molecules and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 3-(Trifluoromethyl)-4-(morpholino)phenylboronic acid pinacol ester involves its interaction with specific molecular targets. The trifluoromethyl and morpholino groups contribute to its binding affinity and specificity. The boronic acid moiety can form reversible covalent bonds with target molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid Pinacol Ester: Lacks the trifluoromethyl and morpholino groups, resulting in different reactivity and applications.
3-(Trifluoromethyl)phenylboronic Acid Pinacol Ester:
4-(Morpholino)phenylboronic Acid Pinacol Ester: Lacks the trifluoromethyl group, influencing its chemical properties and reactivity.
Uniqueness
3-(Trifluoromethyl)-4-(morpholino)phenylboronic acid pinacol ester is unique due to the combination of trifluoromethyl, morpholino, and boronic acid pinacol ester moieties. This combination imparts distinct chemical properties, making it valuable in various scientific research applications.
Propriétés
Numéro CAS |
1373522-71-4 |
|---|---|
Formule moléculaire |
C17H23BF3NO3 |
Poids moléculaire |
357.2 g/mol |
Nom IUPAC |
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]morpholine |
InChI |
InChI=1S/C17H23BF3NO3/c1-15(2)16(3,4)25-18(24-15)12-5-6-14(13(11-12)17(19,20)21)22-7-9-23-10-8-22/h5-6,11H,7-10H2,1-4H3 |
Clé InChI |
HTYJFLWPTNTRTB-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCOCC3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



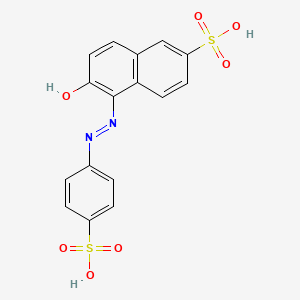
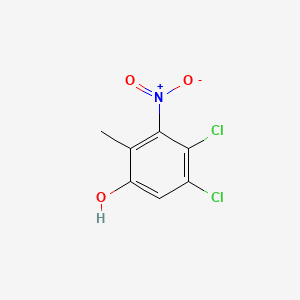
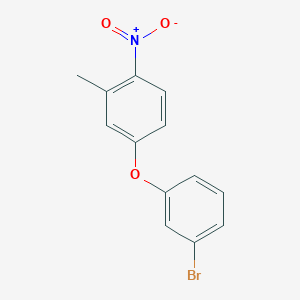
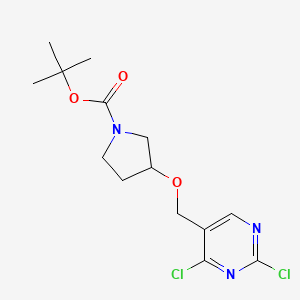
![Methyl 4-[(1,1-dimethylethoxy)carbonyl]benZeneundecanoate](/img/structure/B13976827.png)
